5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a useful research compound. Its molecular formula is C14H14O5S and its molecular weight is 294.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatographic Analysis
A study by Nozal et al. (2001) describes a high-performance liquid chromatographic method to determine compounds including 2-furoic acid in honey samples. This method could potentially be adapted for analyzing derivatives of 2-furoic acid, such as 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid, in various matrices (Nozal et al., 2001).
Synthetic Applications
Research by Masamune et al. (1975) discusses the synthesis of 5-substituted-2,5-dihydro-2-furoic acids. This work provides insight into the synthetic pathways that could be relevant for producing derivatives like this compound and studying their properties (Masamune et al., 1975).
Pharmaceutical Synthesis
Costa et al. (2002) describe the use of halobenzyl sulfones in the synthesis of pharmaceuticals. While not directly mentioning this compound, this research could provide a framework for understanding how sulfone groups can be incorporated into complex molecules, potentially including this compound (Costa et al., 2002).
Biomonitoring and Risk Assessment
Bonari et al. (2018) conducted a study focusing on the metabolism of furfural and its derivatives, including furoic acids. Although not directly on this compound, this research could be relevant in understanding the metabolism and biomonitoring aspects of similar compounds (Bonari et al., 2018).
Biocatalytic Production
Yuan et al. (2019) discuss the biocatalytic production of furandicarboxylic acid, a compound related to furoic acids. Insights from this study might be applicable to the biocatalytic transformation of this compound (Yuan et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction on other biochemical pathways are currently under investigation.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWPBSZNPCKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.